molecular formula C25H26N2O3 B3863308 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

Cat. No. B3863308
M. Wt: 402.5 g/mol
InChI Key: VNPSPOMSCOKIOG-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, also known as IMA-026, is a novel hydrazone compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to possess unique biochemical and physiological effects, making it a promising candidate for future studies.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are essential for cell growth and proliferation. It has been found to target the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth. 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in lab experiments is its high purity and yield, which ensures reproducibility of results. Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one of the limitations of using 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. One potential area of study is the development of new derivatives of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide with improved solubility and bioavailability. Another area of study is the investigation of the potential use of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, the potential application of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in the treatment of other diseases, such as inflammatory disorders, should also be explored.

Scientific Research Applications

2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression. Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18(2)21-13-12-19(3)24(15-21)29-17-25(28)27-26-16-20-8-7-11-23(14-20)30-22-9-5-4-6-10-22/h4-16,18H,17H2,1-3H3,(H,27,28)/b26-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPSPOMSCOKIOG-WGOQTCKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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